molecular formula C17H18N2O4S B2937941 N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide CAS No. 643000-47-9

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2937941
CAS No.: 643000-47-9
M. Wt: 346.4
InChI Key: PCZTVBVWTSFFKN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is a propanamide derivative featuring a 2-methoxy-5-nitrophenyl group attached to the amide nitrogen and a p-tolylthio (4-methylphenylthio) moiety at the 3-position of the propanamide backbone. The nitro group at the 5-position of the phenyl ring is strongly electron-withdrawing, while the methoxy group at the 2-position contributes steric bulk and moderate electron-donating effects. The p-tolylthio group introduces a sulfur atom, which may enhance lipophilicity and influence redox reactivity.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-11-13(19(21)22)5-8-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZTVBVWTSFFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of amides and features a nitrophenyl group, a methoxy group, and a thioether linkage. Its chemical formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of 342.40 g/mol. The compound can be represented by the following structure:

InChI 1S C17H18N2O4S c1 12 3 6 14 7 4 12 24 10 9 17 20 18 15 8 5 13 19 21 22 11 16 15 23 2 h3 8 11H 9 10H2 1 2H3 H 18 20 \text{InChI 1S C17H18N2O4S c1 12 3 6 14 7 4 12 24 10 9 17 20 18 15 8 5 13 19 21 22 11 16 15 23 2 h3 8 11H 9 10H2 1 2H3 H 18 20 }

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration : Introduction of the nitro group to the aromatic ring.
  • Methoxylation : Substitution of a hydrogen atom with a methoxy group.
  • Thioether Formation : Introduction of the thioether linkage.
  • Amidation : Formation of the amide bond.

Each step requires specific reagents and conditions to achieve optimal yields.

The biological activity of this compound is largely attributed to its functional groups, which interact with various biological targets. The nitro group can undergo redox reactions, while the thioether may affect binding affinities to enzymes or receptors.

Antioxidant and Anti-inflammatory Activities

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, research has shown that derivatives with nitro and thioether functionalities can inhibit oxidative stress markers in various cell lines .

Additionally, structure-activity relationship (SAR) studies have suggested that modifications to the nitro group can enhance anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of similar compounds in animal models, demonstrating reduced edema and inflammatory cytokines in treated groups compared to controls .
  • Antioxidant Activity : In vitro assays revealed that compounds with structural similarities to this compound significantly decreased reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Data Table

Compound IC50 (μM) Activity Type Reference
This compound25Antioxidant
Similar Compound A30Anti-inflammatory
Similar Compound B15Antioxidant

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is a chemical compound belonging to the amide class, characterized by a methoxy and a nitro substituent on the aromatic ring, and a p-tolylthio group. It has drawn interest in research for its potential biological activities and uses in organic synthesis.

Synthesis
this compound can be synthesized through multiple organic reactions, starting from simpler precursors, using specific reagents and tailored conditions to achieve efficient production. Monitoring techniques like thin-layer chromatography (TLC) are used to track the reaction progress.

The general steps involved in the synthesis include:

  • Reaction : Combining specific starting materials under suitable conditions to form intermediate compounds.
  • Purification : Isolating the desired product from the reaction mixture using techniques such as column chromatography or recrystallization.
  • Characterization : Confirming the identity and purity of the synthesized compound through spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy.

Structure and Reactivity

The molecular structure of this compound includes:

  • An aromatic ring with methoxy and nitro substituents.
  • A propanamide group.
  • A p-tolylthio group.

The electron-withdrawing nitro group and the electron-donating methoxy group influence the compound's reactivity, affecting reaction pathways and products.

This compound can participate in various chemical reactions due to its functional groups:

  • Amide Reactions : Capable of undergoing hydrolysis, reduction, and acylation.
  • Aromatic Substitution : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
  • Thioether Reactions : The p-tolylthio group can participate in oxidation or alkylation reactions.

Potential Applications

This compound has several potential applications:

  • Medicinal Chemistry : Compounds with similar structures exhibit pharmacological activities, suggesting potential applications in drug development.
  • Agrochemicals : May be used as intermediates in the synthesis of pesticides or herbicides.
  • Materials Science : Can be used in the development of new materials with specific properties.

Related Research

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents on Propanamide Backbone Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-methoxy-5-nitrophenyl, p-tolylthio Nitro, Methoxy, Thioether Not Provided Inferred pesticidal activity
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide (Y204-2304) 2-methoxy-5-nitrophenyl, 4-methoxyphenyl Nitro, Methoxy (two positions) Not Provided Higher polarity due to dual methoxy groups
N-(2-methoxy-5-nitrophenyl)-3-(4-methylpiperidinyl)propanamide (CAS 428838-97-5) 2-methoxy-5-nitrophenyl, 4-methylpiperidinyl Nitro, Methoxy, Cyclic amine 321.372 Enhanced solubility from amine group
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide (CAS 881598-91-0) 2-methoxy-5-(trifluoromethyl)phenyl, 2-methyl Trifluoromethyl, Methoxy 261.240 Stronger electron-withdrawing effects
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide Thiazole, Pyridine, Trifluoropropylthio Heterocycles, Thioether, Trifluoromethyl Not Provided Pesticidal activity
Key Observations:

Electron-Withdrawing Groups: The target compound’s nitro group is less electron-withdrawing than the trifluoromethyl group in CAS 881598-91-0 . This difference may alter reactivity in nucleophilic substitution or redox reactions.

Solubility and Lipophilicity :

  • The piperidinyl group in CAS 428838-97-5 enhances water solubility via hydrogen bonding, whereas the target’s p-tolylthio group increases lipophilicity, favoring membrane permeability .
  • Dual methoxy groups in Y204-2304 may reduce logP compared to the target compound .

Biological Activity :

  • Heterocyclic analogs (e.g., thiazole and pyridine in ) demonstrate pesticidal activity, suggesting the target compound may share similar applications .
  • CB2-selective oxadiazolyl-propionamides () highlight the role of heterocycles in receptor targeting, a feature absent in the target compound .

Physicochemical and Functional Comparisons

Property Target Compound Y204-2304 CAS 428838-97-5 CAS 881598-91-0
Electron Effects Moderate (nitro + methoxy) Dual methoxy (electron-donating) Cyclic amine (electron-donating) Strong (trifluoromethyl)
Lipophilicity (logP) High (thioether + nitro) Moderate (polar methoxy) Moderate (amine) High (trifluoromethyl)
Stability Oxidation-prone (thioether) Stable (ether) Stable (amide + amine) Stable (CF3 group)

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